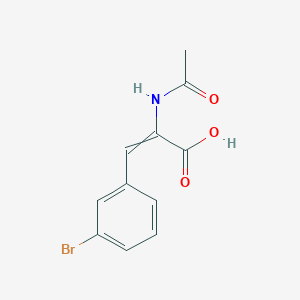
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- is an organic compound with a complex structure that includes a propenoic acid backbone, an acetylamino group, and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline and acrylic acid.
Acetylation: The 3-bromoaniline undergoes acetylation to form 3-bromoacetanilide.
Coupling Reaction: The 3-bromoacetanilide is then coupled with acrylic acid under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
作用机制
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(4-bromophenyl)-, (2Z)-: Similar structure but with the bromine atom in a different position.
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-: Similar structure with a chlorine atom instead of bromine.
2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)- lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom in the 3-position of the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
224186-20-3 |
|---|---|
分子式 |
C11H10BrNO3 |
分子量 |
284.11 g/mol |
IUPAC 名称 |
2-acetamido-3-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
HSTHWJSAQFEPOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
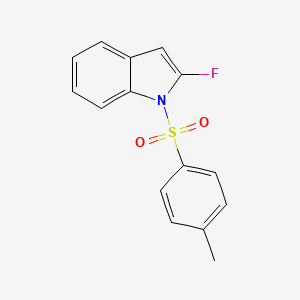

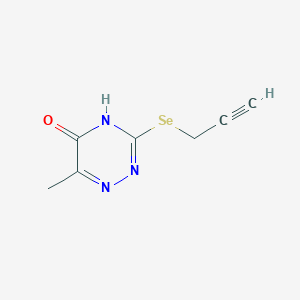
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
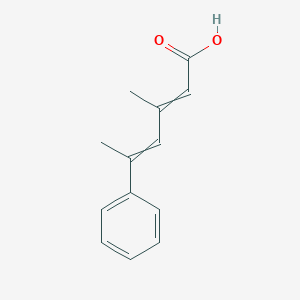
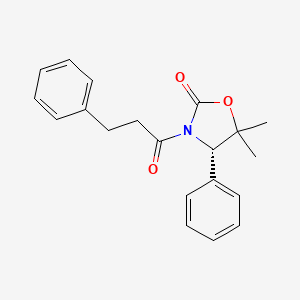
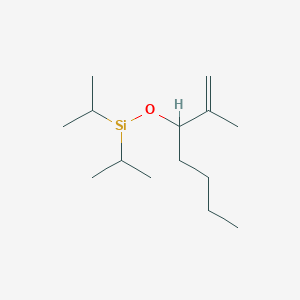
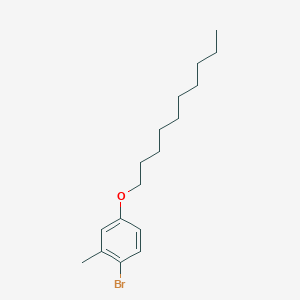
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

